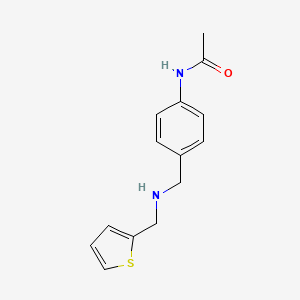
Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine is an organic compound characterized by the presence of a dimethylamine group attached to a 3-p-tolyl-prop-2-ynyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine typically involves the reaction of p-tolylacetylene with dimethylamine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition of the dimethylamine to the alkyne group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidation of this compound can yield ketones or carboxylic acids.
Reduction: Reduction can produce alkenes or alkanes, depending on the extent of the reaction.
Substitution: Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced.
科学研究应用
Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- Propionic acid 3-p-tolyl-prop-2-ynyl ester
- 1-[3-[diethyl-[3-(p-tolyl)prop-2-ynyl]-λ5-azanyl]prop-1-ynyl]-4-methyl-benzene
Uniqueness
Dimethyl-(3-p-tolyl-prop-2-ynyl)-amine is unique due to its specific combination of a dimethylamine group and a 3-p-tolyl-prop-2-ynyl moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C12H15N |
|---|---|
分子量 |
173.25 g/mol |
IUPAC 名称 |
N,N-dimethyl-3-(4-methylphenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C12H15N/c1-11-6-8-12(9-7-11)5-4-10-13(2)3/h6-9H,10H2,1-3H3 |
InChI 键 |
GWQVGZHEZWJNBX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C#CCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5,5-dimethyl-15-oxo-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-14-yl)-N-naphthalen-1-ylacetamide](/img/structure/B14893733.png)
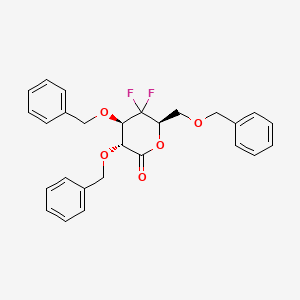
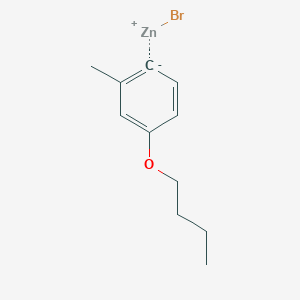
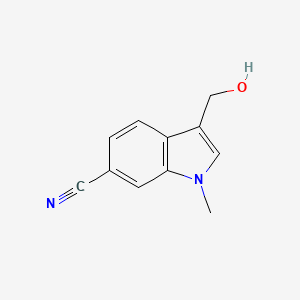
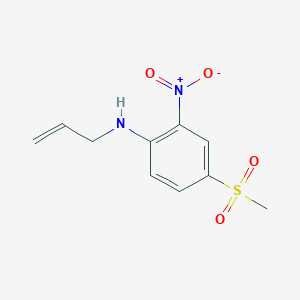
![4-Ethynyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14893761.png)


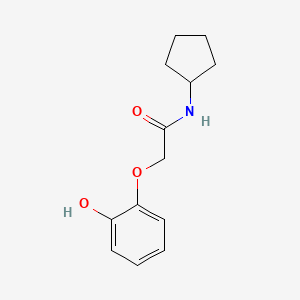
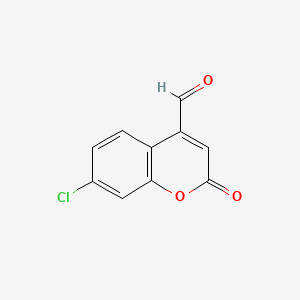
methanone](/img/structure/B14893786.png)
![5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14893794.png)
